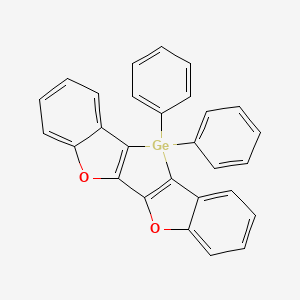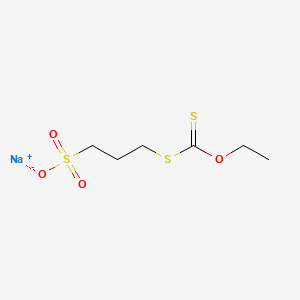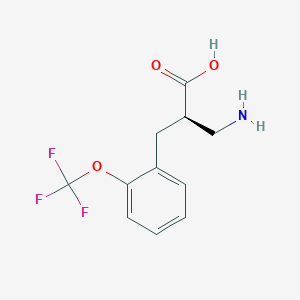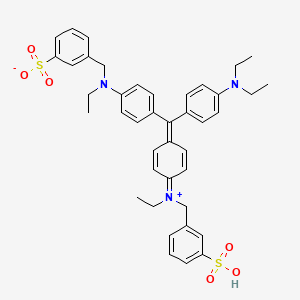
3-(((4-((4-(Diethylamino)phenyl)(4-(ethyl(3-sulfobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)ammonio)methyl)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((4-((4-(Diethylamino)phenyl)(4-(ethyl(3-sulfobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)ammonio)methyl)benzenesulfonate is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is often used as a dye due to its intense coloration and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-((4-(Diethylamino)phenyl)(4-(ethyl(3-sulfobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)ammonio)methyl)benzenesulfonate typically involves a multi-step process:
Formation of the Core Structure: The initial step involves the formation of the cyclohexa-2,5-dien-1-ylidene core. This is achieved through a condensation reaction between 4-(diethylamino)benzaldehyde and 4-(ethyl(3-sulfobenzyl)amino)benzaldehyde in the presence of a base such as sodium hydroxide.
Substitution Reactions: Subsequent steps involve various substitution reactions to introduce the diethylamino and ethyl(3-sulfobenzyl)amino groups onto the core structure.
Final Assembly:
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino and ethyl(3-sulfobenzyl)amino groups.
Reduction: Reduction reactions can target the cyclohexa-2,5-dien-1-ylidene core, leading to the formation of more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a dye for various analytical techniques, including chromatography and spectroscopy. Its stable color properties make it ideal for tracking and identifying different substances.
Biology
In biological research, the compound is used as a staining agent for cells and tissues. Its ability to bind to specific biological molecules allows researchers to visualize cellular structures and processes.
Medicine
In medicine, the compound has potential applications in diagnostic imaging and as a therapeutic agent. Its unique chemical properties enable it to interact with biological targets in specific ways, making it useful for certain medical applications.
Industry
In the industrial sector, the compound is used in the manufacturing of dyes and pigments. Its stability and vibrant color make it a valuable component in various products, including textiles and inks.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. For example, in biological systems, it can bind to proteins and nucleic acids, altering their function and enabling visualization. The pathways involved often include binding to aromatic residues and forming stable complexes with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylene Blue: Another dye with similar applications but different chemical structure.
Crystal Violet: Used in similar staining applications but has different molecular targets.
Safranin: Another biological stain with distinct properties and uses.
Uniqueness
What sets 3-(((4-((4-(Diethylamino)phenyl)(4-(ethyl(3-sulfobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)ammonio)methyl)benzenesulfonate apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its stability, vibrant color, and ability to form stable complexes with various molecules make it particularly valuable in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
25460-30-4 |
|---|---|
Molekularformel |
C41H45N3O6S2 |
Molekulargewicht |
739.9 g/mol |
IUPAC-Name |
3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C41H45N3O6S2/c1-5-42(6-2)36-21-15-33(16-22-36)41(34-17-23-37(24-18-34)43(7-3)29-31-11-9-13-39(27-31)51(45,46)47)35-19-25-38(26-20-35)44(8-4)30-32-12-10-14-40(28-32)52(48,49)50/h9-28H,5-8,29-30H2,1-4H3,(H-,45,46,47,48,49,50) |
InChI-Schlüssel |
BTWMAWYAYFSBNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC3=CC(=CC=C3)S(=O)(=O)O)C=C2)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


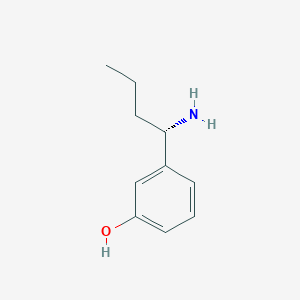
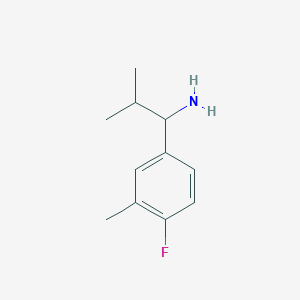

![Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12959651.png)



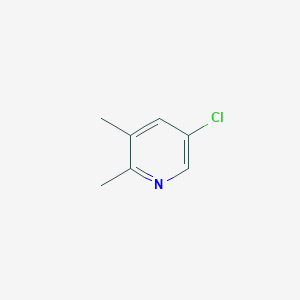
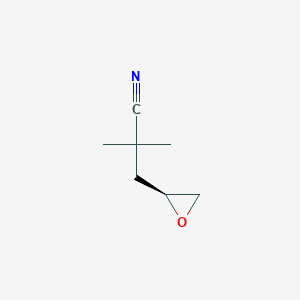
![4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12959690.png)
